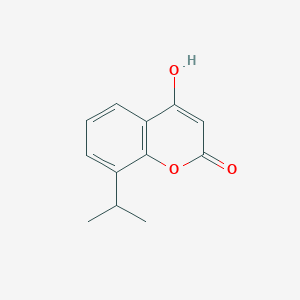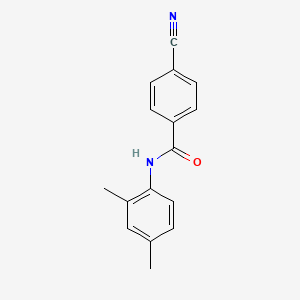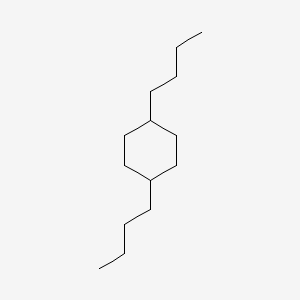
1,4-Bis(2-ethylhexyloxy)-2,5-divinylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(2-ethylhexyloxy)-2,5-divinylbenzene is an organic compound with the molecular formula C({22})H({38})O(_{2}) It is a derivative of benzene, where two vinyl groups and two 2-ethylhexyloxy groups are attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-ethylhexyloxy)-2,5-divinylbenzene typically involves the following steps:
Starting Material: The synthesis begins with 1,4-dihydroxybenzene.
Etherification: The hydroxyl groups are etherified with 2-ethylhexanol in the presence of an acid catalyst to form 1,4-bis(2-ethylhexyloxy)benzene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using bulk reactors for the etherification and vinylation steps to ensure high yield and purity.
Purification: Employing distillation and recrystallization techniques to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(2-ethylhexyloxy)-2,5-divinylbenzene undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The vinyl groups can participate in substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and osmium tetroxide (OsO(_4)).
Reduction: Reducing agents like hydrogen gas (H(_2)) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Halogenation can be carried out using halogens (Cl(_2), Br(_2)) in the presence of a catalyst.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Saturated derivatives.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
1,4-Bis(2-ethylhexyloxy)-2,5-divinylbenzene has several scientific research applications:
Materials Science: Used in the synthesis of polymers and copolymers with unique mechanical and thermal properties.
Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electronic properties.
Biological Studies: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industrial Applications: Utilized in the production of specialty chemicals and as an intermediate in various chemical syntheses.
Mécanisme D'action
The mechanism of action of 1,4-Bis(2-ethylhexyloxy)-2,5-divinylbenzene involves its interaction with molecular targets through its vinyl and ethylhexyloxy groups. These groups can participate in various chemical reactions, leading to the formation of new compounds with desired properties. The vinyl groups allow for polymerization and cross-linking reactions, while the ethylhexyloxy groups provide solubility and flexibility to the resulting materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(2-ethylhexyloxy)benzene: Lacks the vinyl groups, making it less reactive in polymerization reactions.
1,4-Divinylbenzene: Lacks the ethylhexyloxy groups, resulting in different solubility and flexibility properties.
Uniqueness
1,4-Bis(2-ethylhexyloxy)-2,5-divinylbenzene is unique due to the presence of both vinyl and ethylhexyloxy groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.
Propriétés
Numéro CAS |
671240-74-7 |
|---|---|
Formule moléculaire |
C26H42O2 |
Poids moléculaire |
386.6 g/mol |
Nom IUPAC |
1,4-bis(ethenyl)-2,5-bis(2-ethylhexoxy)benzene |
InChI |
InChI=1S/C26H42O2/c1-7-13-15-21(9-3)19-27-25-17-24(12-6)26(18-23(25)11-5)28-20-22(10-4)16-14-8-2/h11-12,17-18,21-22H,5-10,13-16,19-20H2,1-4H3 |
Clé InChI |
SIXPODPTTDYHLO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC1=CC(=C(C=C1C=C)OCC(CC)CCCC)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Bis[2-(4-hydroxyphenyl)propan-2-YL]-9H-xanthen-9-one](/img/structure/B12537288.png)

![4-[3-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile](/img/structure/B12537309.png)
![6H-Pyrazolo[1,5-b][1,2,4]triazepine, 2-(1,1-dimethylethyl)-5,7-dimethyl-](/img/structure/B12537316.png)
![Methanone, [2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-2-pyridinyl-](/img/structure/B12537319.png)

![2-Hydroxy-3-[(octadecylcarbamoyl)amino]benzoic acid](/img/structure/B12537322.png)
![N-(2-Chloroethyl)-N'-[3-(3-hydroxypropyl)phenyl]urea](/img/structure/B12537323.png)

![3-[4-Bromo-5-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B12537335.png)



![Propanamide, 2,2-dimethyl-N-[6-(1-piperidinylmethyl)-2-naphthalenyl]-](/img/structure/B12537349.png)
